Monobutyl phosphate-d9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H11O4P |

|---|---|

分子量 |

163.16 g/mol |

IUPAC 名称 |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2 |

InChI 键 |

BNMJSBUIDQYHIN-YNSOAAEFSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O |

规范 SMILES |

CCCCOP(=O)(O)O |

产品来源 |

United States |

Foundational & Exploratory

Monobutyl Phosphate-d9: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

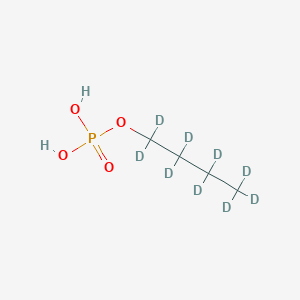

Monobutyl phosphate-d9 (MBP-d9) is the deuterated form of monobutyl phosphate (B84403) (MBP).[1] It is a stable, isotopically labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3] Its use is critical for achieving accurate and precise quantification of monobutyl phosphate and related compounds in complex biological and environmental matrices by correcting for variations in sample preparation and instrument response.[3][4]

Core Chemical and Physical Properties

This compound is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of nine hydrogen atoms with deuterium (B1214612) on the butyl group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 156213-20-6 |

| Molecular Formula | C4H2D9O4P |

| Molecular Weight | 163.16 g/mol [1][5] |

| Exact Mass | 163.09598654 Da[5] |

| Physicochemical Property | Value |

| Appearance | Pale Yellow Oil[5] |

| Purity | >98% |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[5] |

| Solubility | Soluble in water and various organic solvents.[6] |

| XLogP3-AA | -0.3[5] |

| Hydrogen Bond Donor Count | 2[5] |

| Hydrogen Bond Acceptor Count | 4[5] |

| Rotatable Bond Count | 4[5] |

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of monobutyl phosphate.[2] Monobutyl phosphate itself is a metabolite of dibutyl phosphate (DBP) and tributyl phosphate (TBP), compounds used as plasticizers, flame retardants, and in industrial processes like the PUREX process for nuclear fuel reprocessing.[7][8] Therefore, the accurate measurement of monobutyl phosphate is crucial in toxicology, environmental monitoring, and industrial hygiene.

The use of a stable isotope-labeled internal standard like MBP-d9 is considered best practice in quantitative mass spectrometry.[3] It compensates for potential analyte loss during sample extraction and cleanup, as well as for matrix effects—the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix.[3][9]

Experimental Protocols

While specific protocols can vary depending on the matrix and analytical instrumentation, the following provides a representative methodology for the use of this compound as an internal standard in an LC-MS/MS workflow for the analysis of monobutyl phosphate in a biological sample such as plasma. This protocol is adapted from a similar application for a related deuterated internal standard.[4]

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (e.g., 1 mg/mL):

-

Accurately weigh and dissolve Monobutyl phosphate and this compound in a suitable solvent, such as methanol (B129727) or a methanol:water mixture, to create individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Monobutyl phosphate stock solution with the appropriate solvent to create calibration standards at desired concentrations.

-

-

Internal Standard Spiking Solution:

-

Dilute the this compound stock solution to a fixed concentration (e.g., 5 µg/mL) to be used for spiking all samples, including calibration standards and unknown samples.[4]

-

Sample Preparation

-

Aliquoting:

-

To a 100 µL aliquot of the sample (e.g., plasma), add 10 µL of the internal standard spiking solution.[4]

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[4]

-

-

Vortexing and Centrifugation:

-

Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with a suitable modifier like 0.1% formic acid).[4]

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for phosphate-containing compounds.[8]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Monobutyl phosphate) and the internal standard (this compound).

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve.

-

Visualizing the Workflow

The following diagrams illustrate the key workflows and relationships involving this compound.

Caption: Quantification workflow using this compound as an internal standard.

Caption: Relationship between parent compounds, analyte, and internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring high-quality quantitative data for monobutyl phosphate. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the reliability and accuracy of results, which is paramount in fields such as toxicology, environmental science, and industrial process monitoring. The detailed protocols and workflows provided in this guide offer a comprehensive overview for the effective implementation of this compound in the laboratory.

References

- 1. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mono butyl phosphate | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ultra-performance liquid chromatography tandem mass spectrometry for the rapid simultaneous analysis of nine organophosphate esters in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

Monobutyl Phosphate-d9: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties of Monobutyl Phosphate-d9 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (MBP-d9) is the deuterium-labeled form of monobutyl phosphate (B84403) (MBP), an organophosphate ester. Due to its isotopic labeling, MBP-d9 serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its near-identical chemical and physical properties to the unlabeled analyte, combined with a distinct mass difference, make it an ideal internal standard for correcting matrix effects and procedural inconsistencies. This guide provides a comprehensive overview of the chemical properties, applications, and a detailed experimental protocol for the use of this compound in bioanalytical assays.

Chemical and Physical Properties

This compound is typically a pale yellow oily substance.[1] It is the deuterated analog of monobutyl phosphate, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-labeled compound, which is crucial for its use in mass spectrometry.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate | [2] |

| Synonyms | Monobutyl Phosphate D9, Phosphoric Acid Monobutyl-d9 Ester | [1][3] |

| CAS Number | 156213-20-6 | [4] |

| Molecular Formula | C₄H₂D₉O₄P | [4] |

| Molecular Weight | 163.16 g/mol | [2][4] |

| Exact Mass | 163.09598654 Da | [2] |

| Appearance | Pale Yellow Oily Matter / Pale Yellow Oil | [1][3] |

| Purity | >98% | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and data available for the non-deuterated analog, Monobutyl phosphate.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its mass. In electrospray ionization (ESI) negative mode, the [M-H]⁻ ion would be observed at m/z 162.1. For the non-deuterated Monobutyl phosphate, the [M-H]⁻ ion is detected at m/z 153.[5][6]

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted Ion | m/z |

| ESI Negative | [M-H]⁻ | 162.1 |

| ESI Positive | [M+H]⁺ | 164.1 |

NMR Spectroscopy

Table 3: Predicted NMR Data for Monobutyl Phosphate (Non-deuterated Analog)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| CH₃ | ~0.9 | Triplet |

| CH₂ (next to CH₃) | ~1.4 | Sextet |

| CH₂ (next to O) | ~1.6 | Quintet |

| O-CH₂ | ~3.9 | Quartet |

| ¹³C NMR | ||

| CH₃ | ~13 | |

| CH₂ (next to CH₃) | ~19 | |

| CH₂ (next to O) | ~32 | |

| O-CH₂ | ~67 | |

| ³¹P NMR | ~0-5 |

Note: Predicted values are based on standard chemical shift ranges and data for similar organophosphate compounds.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by vibrations of the phosphate group. The characteristic P=O stretching vibration is expected in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations would appear in the 950-1100 cm⁻¹ range. The broad O-H stretch from the phosphate hydroxyl groups is also a key feature, typically observed between 2500 and 3300 cm⁻¹. The C-D stretching vibrations will be observed at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2850-2960 cm⁻¹) of the non-deuterated analog.

Solubility and Stability

This compound is described as being soluble in water and various organic solvents.[1] For its non-deuterated counterpart, it is soluble in ethanol (B145695) and diethyl ether.[9] For use in LC-MS applications, it is commonly dissolved in solvents like methanol (B129727) or acetonitrile (B52724).[10]

For stability, it is recommended to store this compound at 2-8°C or -20°C under an inert atmosphere.[1][3] It is also noted to be hygroscopic.[3]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.

The use of a stable isotope-labeled internal standard like MBP-d9 is considered the gold standard in bioanalysis. It offers several advantages:

-

Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by the internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved.

Caption: Logical relationship for quantification using an internal standard.

Experimental Protocols

The following is a representative experimental protocol for the quantification of an analyte (in this case, Monobutyl phosphate) in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Monobutyl phosphate (analyte) reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium (B1175870) acetate (B1210297) (mobile phase modifiers)

-

Blank biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system

-

LC-MS/MS system (e.g., Triple Quadrupole)

Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions (e.g., 1 mg/mL) of both the analyte and the internal standard (MBP-d9) in methanol.

-

From the analyte stock solution, perform serial dilutions to create working solutions for calibration curve standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of the MBP-d9 internal standard at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent (e.g., 50:50 methanol:water).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each unknown sample, calibration standard, and QC sample into separate microcentrifuge tubes.

-

Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples used to determine background levels).

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (MBP): Q1: 153.0 -> Q3: [specific fragment ion]

-

Internal Standard (MBP-d9): Q1: 162.1 -> Q3: [corresponding fragment ion]

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Perform a linear regression (typically with 1/x or 1/x² weighting) to determine the best fit.

-

Calculate the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for LC-MS/MS analysis using MBP-d9.

References

- 1. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-BUTYL PHOSPHATE | 52933-01-4 [chemicalbook.com]

- 10. achemtek.com [achemtek.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monobutyl Phosphate-d9

Introduction

This compound is the deuterium-labeled form of monobutyl phosphate (B84403) (MBP).[1] It is a stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of its non-labeled counterpart.[1][2] Monobutyl phosphate itself is a metabolite of dibutyl phthalate (B1215562) (DBP), a common plasticizer with known antiandrogenic effects, making its accurate measurement crucial in toxicology and environmental health studies.[1] Furthermore, organophosphate monoesters are a significant class of compounds in drug development, often employed as prodrugs to enhance the bioavailability and selectivity of pharmaceuticals.[3][4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound.

Molecular Structure and Properties

This compound is an organophosphate ester characterized by a butyl group, in which all nine hydrogen atoms have been replaced with deuterium, attached to a phosphate moiety.[5][6] This isotopic labeling renders the molecule chemically identical to monobutyl phosphate but with a higher molecular weight, allowing it to be distinguished by mass-sensitive detectors.

Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized below. The deuteration increases the molecular weight from approximately 154.10 g/mol for the standard compound to 163.16 g/mol .[7][8]

| Property | Value | Citation(s) |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate | [7] |

| CAS Number | 156213-20-6 | [1][5] |

| Molecular Formula | C₄H₂D₉O₄P | [1][2][5] |

| Molecular Weight | 163.16 g/mol | [1][5][7] |

| Exact Mass | 163.09598654 Da | [7] |

| Appearance | Pale Yellow Oil / Oily Matter | [2][5] |

| Purity | >98% | [2] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [5] |

| Synonyms | Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Dihydrogen Phosphate | [2][5] |

Structural Representation

The diagram below illustrates the basic connectivity of atoms in the this compound molecule.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, a general methodology can be derived from established procedures for synthesizing mono-alkyl phosphates. These methods typically involve the phosphorylation of the corresponding alcohol.

Generalized Synthesis of Mono-n-butyl Phosphate

A common industrial method involves the reaction of n-butanol with a phosphorylating agent like phosphorus pentoxide (P₂O₅).[9][10] The reaction is carefully controlled to maximize the yield of the monoester over the diester and triester byproducts.

Materials:

-

n-Butanol (or n-Butanol-d10 for the deuterated variant)

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid (optional, as catalyst/reaction medium)[9]

-

Nitrogen gas (for inert atmosphere)[9]

Procedure Outline:

-

The reactor is charged with n-butanol under a nitrogen atmosphere.[9]

-

A catalyst, such as polyphosphoric or phosphorous acid, may be added and dissolved with stirring.[9]

-

Phosphorus pentoxide is slowly added to the alcohol. The reaction is exothermic and temperature control is critical, often maintained between 40-85°C.[9][10]

-

The mixture is stirred for several hours (e.g., 2-16 hours) to ensure the reaction goes to completion.[9]

-

After the reaction period, the mixture is cooled.

-

The final product is a mixture of mono-n-butyl phosphate and di-n-butyl phosphate, which is then filtered.[9][10] Further purification, for example by column chromatography, is necessary to isolate the high-purity monoester.[11]

The following diagram illustrates a generalized workflow for this synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing organophosphates. In negative ionization mode, monobutyl phosphate readily forms an [M-H]⁻ ion, which would be observed at m/z 153 for the unlabeled compound and m/z 162 for the d9-labeled version.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for characterizing phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atom.[11][13] ¹H and ¹³C NMR would show characteristic signals for the butyl group, though the ¹H NMR spectrum would be largely absent for the deuterated compound.

Expected Analytical Data

| Technique | Expected Result for this compound | Citation(s) |

| ESI-MS (-) | [M-H]⁻ ion at m/z ≈ 162 | [12] |

| ³¹P NMR | A distinct chemical shift characteristic of a phosphate monoester | [11][13] |

| Purity (GC/LC) | >98% | [2] |

The diagram below outlines a typical analytical workflow for the confirmation and quantification of the compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of monobutyl phosphate in biological and environmental matrices.

Use in Toxicology and Biomonitoring

Monobutyl phosphate (MBP) is a primary metabolite of dibutyl phthalate (DBP), a widely used industrial chemical. Concerns about the endocrine-disrupting properties of DBP necessitate reliable methods for monitoring human exposure, which is often achieved by measuring MBP concentrations in urine. By adding a known amount of this compound to a sample, variations in sample preparation and instrument response can be corrected for, leading to highly accurate and precise quantification.

Role in Drug Development

The phosphate monoester functional group is a key component in many approved drugs.[3] It is often used to create water-soluble prodrugs of parent molecules that have poor aqueous solubility.[4] This strategy enhances bioavailability, particularly for intravenous administration. While this compound is not itself a therapeutic agent, its use as an analytical standard is critical for preclinical and clinical studies that measure the pharmacokinetics of phosphate-containing drug candidates or their metabolites.

The logical relationship in a typical quantitative bioanalytical assay is depicted below.

Conclusion

This compound is a crucial tool for the scientific community, particularly in the fields of analytical toxicology and pharmaceutical development. Its role as a stable isotope-labeled internal standard enables the precise and accurate quantification of monobutyl phosphate, a key biomarker for exposure to dibutyl phthalate. The principles underlying its use and the broader context of phosphate monoesters in drug design highlight its importance for researchers, scientists, and drug development professionals.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Monobutyl Phosphate-[d9], CasNo.156213-20-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]

- 7. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]

- 10. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 11. Fast and easy synthesis of the non-commercially available standard isobutyl monophosphate (ammonium salt) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Monobutyl Phosphate-d9 (CAS: 156213-20-6): A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Monobutyl phosphate-d9.

This compound is the deuterated form of monobutyl phosphate (B84403), a molecule of significant interest in analytical chemistry, toxicology, and industrial process monitoring. This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in various matrices. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its primary application in analytical methodologies.

Core Properties and Data

This compound is a stable, isotopically labeled version of monobutyl phosphate, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous or target analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This characteristic is crucial for its role as an internal standard, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample processing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing analytical methods, understanding its behavior in different solvents, and ensuring proper storage and handling.

| Property | Value | Reference |

| CAS Number | 156213-20-6 | [1] |

| Molecular Formula | C₄H₂D₉O₄P | [1] |

| Molecular Weight | 163.16 g/mol | [1] |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate | [1] |

| Appearance | Pale Yellow Oil | |

| Purity | >98% | |

| Storage Conditions | 2-8°C or -20°C, under inert atmosphere, hygroscopic | |

| Solubility | Soluble in water and various organic solvents.[2] | |

| XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 163.09598654 Da | [1] |

Synthesis of this compound

The synthesis of deuterated monobutyl phosphate can be achieved through the reaction of deuterated butanol with a phosphorylating agent. A general method involves the use of phosphorus oxychloride in the presence of a base. The following protocol is adapted from established phosphorylation procedures.

Experimental Protocol: Synthesis

Materials:

-

Deuterated butanol (C₄D₉OH)

-

Phosphorus oxychloride (POCl₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated butanol and pyridine in methylene chloride.

-

Cool the reaction mixture in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the slow addition of water.

-

The deuterated monobutyl phosphoric acid can be extracted from the aqueous phase.

-

The final product should be purified using appropriate techniques, such as column chromatography.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity levels.

Synthesis workflow for this compound.

Application as an Internal Standard in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantification of monobutyl phosphate in various analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Monobutyl phosphate is a known degradation product of tributyl phosphate (TBP), a widely used industrial chemical in applications such as nuclear fuel reprocessing and as a flame retardant and plasticizer.[3] Therefore, monitoring monobutyl phosphate levels is crucial for environmental and toxicological studies.

Experimental Protocol: Quantification of Monobutyl Phosphate using LC-MS/MS

This protocol outlines a general procedure for the quantification of monobutyl phosphate in a biological matrix (e.g., urine or plasma) using this compound as an internal standard.

1. Sample Preparation:

-

To a 100 µL aliquot of the biological sample, add a known amount of this compound internal standard solution.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile (B52724).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for phosphates.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions to monitor would be:

-

Monobutyl phosphate: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

The specific m/z values for the precursor and product ions would need to be determined and optimized for the specific instrument being used.

-

3. Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of monobutyl phosphate and a fixed concentration of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of monobutyl phosphate in the unknown samples is then determined from this calibration curve.

LC-MS/MS analytical workflow.

Metabolism and Toxicology of Monobutyl Phosphate

Monobutyl phosphate is a metabolite of tributyl phosphate (TBP).[5] In experimental animals, TBP is metabolized in the liver and kidneys, leading to the formation of dibutyl hydrogen phosphate and monobutyl hydrogen phosphate, which are then excreted, primarily in the urine.[5] Studies on the toxicity of monobutyl phosphate indicate low acute toxicity following oral exposure in rats.[6] However, as an organophosphate ester, careful handling and assessment of potential long-term exposure effects are warranted. The use of this compound in toxicological and metabolism studies allows for precise tracking and quantification of TBP's metabolic fate.

Conclusion

This compound is an essential tool for researchers and scientists in fields requiring the accurate measurement of monobutyl phosphate. Its role as an internal standard in advanced analytical techniques like LC-MS/MS is critical for obtaining reliable quantitative data in complex matrices. This guide has provided a foundational understanding of its properties, synthesis, and a practical overview of its application, empowering professionals in drug development, environmental science, and toxicology to utilize this valuable labeled compound in their research endeavors.

References

- 1. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]

- 3. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tributyl phosphate (EHC 112, 1991) [inchem.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Physical and chemical properties of Monobutyl phosphate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Monobutyl phosphate-d9. It includes detailed experimental protocols for its synthesis and analysis, as well as insights into its relevant biological pathways. This document is intended to serve as a valuable resource for professionals in research, drug development, and toxicology.

Core Physical and Chemical Properties

This compound is the deuterated form of monobutyl phosphate (B84403), a metabolite of the common plasticizer dibutyl phthalate (B1215562) (DBP). Its isotopic labeling makes it a crucial internal standard for the accurate quantification of monobutyl phosphate in biological and environmental samples.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 156213-20-6 | [1][2][3][4] |

| Molecular Formula | C4H2D9O4P | [1][2] |

| Molecular Weight | 163.16 g/mol | [2][3] |

| Appearance | Pale Yellow Oily Matter | [1] |

| Purity | >98% | [1] |

| Storage Conditions | -20°C under inert atmosphere | [1] |

| XLogP3-AA | -0.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 163.09598654 Da | [3] |

| Topological Polar Surface Area | 66.8 Ų | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted to specific laboratory conditions.

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of deuterated butyl phosphates.

Materials:

-

Deuterated butanol (Butanol-d9)

-

Phosphorus oxychloride (POCl3)

-

Methylene (B1212753) chloride (CH2Cl2)

-

Deionized water

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve deuterated butanol in methylene chloride.

-

Cool the flask in an ice bath and add pyridine to the solution while stirring.

-

Slowly add phosphorus oxychloride to the cooled solution using an addition funnel. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Slowly add deionized water to the reaction mixture to hydrolyze the intermediate and quench the reaction.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to yield this compound.

-

Purify the product using column chromatography on silica (B1680970) gel if necessary.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound, often used as an internal standard.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

-

Autosampler

Reagents:

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Organic solvent (e.g., acetonitrile, ethyl acetate)

-

This compound standard solution

-

Internal standard (if quantifying a different analyte)

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., urine, plasma), perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in an appropriate volume of organic solvent.

-

Add the derivatizing agent and heat the sample at 60-70°C for 30-60 minutes to form a volatile derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Inlet temperature: 250°C

-

Oven program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound.

-

-

-

Data Analysis:

-

Integrate the peak area of the target ion.

-

If used as an internal standard, calculate the response factor relative to the analyte of interest and quantify the analyte concentration.

-

Signaling and Metabolic Pathways

Monobutyl phosphate is a primary metabolite of dibutyl phthalate (DBP), an endocrine-disrupting chemical. Organophosphate esters, as a class, have been shown to interfere with various signaling pathways.

Metabolic Pathway of Dibutyl Phthalate

The primary metabolic pathway of DBP involves its hydrolysis to monobutyl phthalate.

Caption: Metabolic conversion of Dibutyl Phthalate to Monobutyl Phosphate.

Potential Impact on Signaling Pathways

Organophosphate esters have been implicated in the disruption of key cellular signaling pathways, including the MAPK and thyroid hormone pathways.

Caption: Potential disruption of the MAPK signaling pathway by organophosphates.

Caption: Interference of organophosphates with thyroid hormone transport.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.

Caption: General workflow for this compound analysis.

References

Monobutyl Phosphate-d9: A Technical Guide to Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core requirements for the isotopic purity of Monobutyl phosphate-d9. This compound is the deuterium-labeled version of Monobutyl phosphate (B84403), a compound relevant in various industrial and research applications. As a stable isotope-labeled internal standard, the accuracy of quantitative analyses in mass spectrometry-based studies hinges on the precise characterization of its isotopic purity. This document outlines the typical specifications, detailed analytical methodologies for verification, and the logical workflows involved in its quality control.

Isotopic Purity and its Significance

In the context of this compound, isotopic purity refers to the percentage of the material that consists of the fully deuterated (d9) molecule. The presence of less-deuterated species (d0 to d8) can interfere with analytical measurements, leading to inaccuracies in quantification. Therefore, stringent quality control of isotopic purity is paramount for its use in regulated and research environments.

Quantitative Data Summary

The isotopic purity of this compound is determined through a combination of analytical techniques. While specific requirements may vary based on the application, the following table summarizes typical specifications provided by commercial suppliers and the data obtained through analytical characterization.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (d9) | ≥98% | High-Resolution Mass Spectrometry (HRMS) |

| Isotopic Distribution | ||

| d9 | Report Value | High-Resolution Mass Spectrometry (HRMS) |

| d8 | Report Value | High-Resolution Mass Spectrometry (HRMS) |

| d7 | Report Value | High-Resolution Mass Spectrometry (HRMS) |

| ... | Report Value | High-Resolution Mass Spectrometry (HRMS) |

| d0 | Report Value | High-Resolution Mass Spectrometry (HRMS) |

| Deuterium (B1214612) Incorporation | ≥99 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

The determination of isotopic purity for this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Objective: To determine the isotopic distribution and calculate the percentage of the d9 isotopologue.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is used. The instrument is typically coupled with a liquid chromatography system (LC-MS) to ensure the analysis of a pure peak corresponding to this compound.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in full scan mode in the negative ion mode, as organophosphates readily deprotonate. The mass range is set to cover the expected m/z values of this compound and its isotopologues.

-

Data Analysis:

-

The theoretical monoisotopic mass of unlabeled Monobutyl phosphate (C₄H₁₁O₄P) is 154.0395.

-

The theoretical monoisotopic mass of this compound (C₄H₂D₉O₄P) is 163.0959.

-

The acquired mass spectrum is analyzed to identify the ion corresponding to the [M-H]⁻ of this compound (m/z 162.0881).

-

The isotopic cluster, which includes the peak for the fully deuterated (d9) species and peaks for species with fewer deuterium atoms (d8, d7, etc.), is examined.

-

The relative abundance of each isotopic peak is used to calculate the isotopic purity using the following formula:

-

Isotopic Purity (% d9) = (Intensity of d9 peak / Sum of intensities of all isotopic peaks) x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Objective: To confirm the positions of deuterium labeling and to estimate the overall deuterium incorporation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., Methanol-d4, D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals in the regions corresponding to the butyl chain protons confirms successful deuteration.

-

²H NMR: A deuterium NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the butyl chain confirms the location of the deuterium labels.

-

³¹P NMR: A phosphorus-31 NMR spectrum can be acquired to confirm the phosphate moiety.

-

-

Data Analysis: The degree of deuteration can be estimated by comparing the residual proton signals in the ¹H NMR spectrum to a known internal standard.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound isotopic purity.

Synthesis of Deuterated Monobutyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for deuterated monobutyl phosphate (B84403) (d-MBP). The information presented herein is intended to equip researchers with the necessary details to reproduce this synthesis, including experimental protocols, expected outcomes, and analytical characterization methods.

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in various scientific disciplines. In the pharmaceutical industry, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. In analytical chemistry, deuterated compounds serve as excellent internal standards for mass spectrometry-based quantification due to their similar chemical properties to the analyte but distinct mass. This guide focuses on the synthesis of deuterated monobutyl phosphate (d-MBP), a compound of interest for its potential applications in drug development and as an internal standard in the analysis of organophosphorus compounds.

Synthesis Pathway

The most direct and widely cited method for the synthesis of alkyl phosphates is the reaction of an alcohol with a phosphorylating agent. For the synthesis of deuterated monobutyl phosphate, deuterated butanol is used as the starting material. A common and effective phosphorylating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

C₄D₉OH + POCl₃ + 2H₂O → C₄D₉OPO(OH)₂ + 3HCl

This reaction proceeds via a dichlorophosphate (B8581778) intermediate, which is subsequently hydrolyzed to yield the desired monobutyl phosphate. It is important to note that this reaction can also produce dibutyl and tributyl phosphate as byproducts. Therefore, careful control of the reaction conditions and subsequent purification are crucial for isolating the desired monobasic ester.

Below is a diagram illustrating the synthesis pathway.

Experimental Protocols

The following protocol is adapted from established methods for the synthesis of non-deuterated alkyl phosphates and is tailored for the preparation of deuterated monobutyl phosphate.

Materials and Reagents

-

Deuterated butanol (C₄D₉OH, isotopic purity ≥ 98%)

-

Phosphorus oxychloride (POCl₃, reagent grade)

-

Pyridine (anhydrous)

-

Methylene (B1212753) chloride (anhydrous)

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol (B129727), acetic acid)

Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, combine deuterated butanol (1 molar equivalent) and anhydrous pyridine (1.1 molar equivalents) in anhydrous methylene chloride.

-

Addition of POCl₃: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Carefully add deionized water (excess) to the reaction mixture to hydrolyze the intermediate and dissolve the pyridine hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute hydrochloric acid and deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, a mixture of mono-, di-, and potentially tributyl phosphates, can be purified by column chromatography on silica gel.[1] A typical eluent system is a gradient of methanol in chloroform, often with a small amount of acetic acid to ensure the phosphate is in its protonated form. Fractions should be monitored by thin-layer chromatography (TLC) and visualized with a phosphate-specific stain (e.g., molybdenum blue).

The following diagram outlines the experimental workflow.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated monobutyl phosphate. Please note that actual yields and isotopic enrichment may vary depending on the specific reaction conditions and the purity of the starting materials.

| Parameter | Expected Value | Notes |

| Yield | 40-60% | The yield can be influenced by the stoichiometry of the reactants and the efficiency of the purification process. The formation of dibutyl and tributyl phosphate byproducts is the primary factor affecting the yield of the desired monobutyl ester. |

| Isotopic Enrichment | >98% | The isotopic enrichment of the final product is primarily determined by the isotopic purity of the starting deuterated butanol. |

| Purity | >95% | Purity is determined after chromatographic purification and can be assessed by NMR and mass spectrometry. |

Analytical Characterization

Thorough characterization of the synthesized deuterated monobutyl phosphate is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a highly effective technique for analyzing organophosphorus compounds.[2][3] A single resonance is expected for monobutyl phosphate. The chemical shift will be distinct from that of dibutyl phosphate, tributyl phosphate, and any remaining phosphoric acid.

-

¹H NMR: Due to the deuteration of the butyl chain, the proton signals corresponding to the butyl group will be absent or significantly reduced in intensity.[4] This provides a direct confirmation of successful deuteration. The only significant proton signal expected would be from the hydroxyl groups of the phosphate moiety, which may be broad and exchangeable with D₂O.

-

¹³C NMR: The carbon signals of the butyl group will be present but may show coupling to deuterium.

-

-

Mass Spectrometry (MS):

Conclusion

This technical guide outlines a robust and reproducible pathway for the synthesis of deuterated monobutyl phosphate. By carefully following the provided experimental protocols and employing the recommended analytical techniques, researchers can successfully prepare and characterize this valuable isotopically labeled compound for their specific applications in drug development, metabolic studies, or as an internal standard for quantitative analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of Monobutyl Phosphate-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Monobutyl phosphate-d9. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their work. This guide covers critical aspects of its chemical stability, optimal storage, potential degradation pathways, and analytical methodologies for stability assessment.

Chemical Stability and Storage Conditions

This compound, a deuterated analog of monobutyl phosphate (B84403), is a hygroscopic substance requiring specific storage conditions to maintain its integrity.[1] The stability of this compound is paramount for its use as an internal standard in analytical methods and in various research applications.[2]

Recommended Storage

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator)[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under Inert Gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation. |

| Moisture | Hygroscopic; store in a tightly sealed container in a dry environment.[1] | To prevent hydrolysis, which is a primary degradation pathway. |

| Light | Protect from direct sunlight. | To prevent potential photolytic degradation. |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H2D9O4P[1] |

| Molecular Weight | 163.16 g/mol [1] |

| Appearance | Pale Yellow Oil[1] |

| CAS Number | 156213-20-6[1] |

Degradation Pathways

The primary degradation pathway for monobutyl phosphate is hydrolysis of the ester linkage. This reaction is catalyzed by the presence of acids or bases and is accelerated at higher temperatures.[3] The hydrolysis of the P-O-C bond results in the formation of n-butanol-d9 and phosphoric acid.

Hydrolysis of this compound

The following diagram illustrates the hydrolytic degradation of this compound.

Caption: Hydrolytic degradation pathway of this compound.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is crucial for accurately quantifying the active substance and its degradation products without interference. For this compound, gas chromatography-mass spectrometry (GC/MS) after derivatization is a suitable technique. Ion chromatography can also be employed for the analysis of the underivatized compound.

Experimental Protocol: Stability-Indicating GC/MS Method

The following is a representative protocol for the analysis of this compound stability using GC/MS. This method is based on a procedure developed for the analysis of monobutyl and dibutyl phosphates.[2]

Objective: To quantify the amount of this compound and detect the presence of its primary degradation product, n-butanol-d9, over time under various storage conditions.

Materials and Reagents:

-

This compound reference standard

-

n-Butanol-d9 reference standard

-

Bistrimethylsilyltrifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent

-

Pyridine (B92270) (anhydrous)

-

Ethyl acetate (B1210297) (GC grade)

-

Internal Standard (e.g., a deuterated analog of a different alkyl phosphate)

Equipment:

-

Gas Chromatograph with a Mass Selective Detector (GC/MS)

-

Autosampler

-

Analytical balance

-

Vortex mixer

-

Heating block or oven

Experimental Workflow:

Caption: Workflow for the GC/MS stability analysis of this compound.

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample into a vial.

-

Add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

-

Seal the vial and heat at 70°C for 30 minutes.

-

After cooling to room temperature, dilute the sample with ethyl acetate to a final volume of 1 mL.

-

-

GC/MS Analysis:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Data Analysis:

-

Monitor for the characteristic ions of the derivatized this compound and the internal standard.

-

Integrate the peak areas of the analyte and the internal standard.

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the amount of this compound in the samples.

-

Quantitative Stability Data

While specific public-domain quantitative stability data for this compound is limited, a well-designed stability study would generate data presented in a format similar to the table below. This template can be used to document the results of a stability study conducted under the recommended storage conditions (2-8°C) and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

Table Template for Quantitative Stability Data:

| Time Point | Storage Condition | Appearance | Assay (% of Initial) | Degradation Products (%) |

| Initial | - | Conforms | 100.0 | Not Detected |

| 3 Months | 2-8°C | Conforms | ||

| 6 Months | 2-8°C | Conforms | ||

| 12 Months | 2-8°C | Conforms | ||

| 3 Months | 25°C/60% RH | |||

| 6 Months | 25°C/60% RH | |||

| 3 Months | 40°C/75% RH | |||

| 6 Months | 40°C/75% RH |

Conclusion

The stability of this compound is critical for its reliable use in research and development. Adherence to the recommended storage conditions—refrigeration, protection from moisture and light, and storage under an inert atmosphere—is essential to minimize degradation. The primary degradation pathway is hydrolysis, which can be monitored using a validated stability-indicating analytical method, such as the GC/MS protocol detailed in this guide. By implementing these practices, researchers can ensure the quality and integrity of this compound throughout its shelf life.

References

Monobutyl Phosphate-d9: A Technical Safety and Handling Guide

This technical guide provides a comprehensive overview of the material safety data for Monobutyl Phosphate-d9, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for the deuterated form, this document primarily references data from its non-deuterated analogue, Monobutyl Phosphate, to provide a foundational safety profile. All data should be interpreted with this consideration.

Chemical and Physical Properties

This compound is a deuterated stable isotope of Monobutyl Phosphate. The following tables summarize its key chemical and physical properties.

| Identifier | Value | Source |

| Chemical Name | This compound | Pharmaffiliates |

| CAS Number | 156213-20-6 | Sigma-Aldrich, Pharmaffiliates |

| Molecular Formula | C4H2D9O4P | MedchemExpress.com[1], Pharmaffiliates |

| Molecular Weight | 163.16 g/mol | PubChem[2], MedchemExpress.com[1], Pharmaffiliates |

| Appearance | Pale Yellow Oil | Pharmaffiliates |

| Synonyms | Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Diacid Phosphate, Butyl-d9 Dibasic Acid Phosphate, Butyl-d9 Dihydrogen Phosphate, Dihydrogen Monobutyl-d9 Phosphate, JAMP 4P-d9, MP 4-d9, Monobutyl-d9 Dihydrogen Phosphate, NSC 41911-d9 | Pharmaffiliates |

| Computed Properties (this compound) | Value | Source |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate | PubChem[2] |

| InChI | InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/i1D3,2D2,3D2,4D2 | PubChem[2] |

| InChIKey | BNMJSBUIDQYHIN-YNSOAAEFSA-N | PubChem[2] |

| XLogP3 | -0.3 | PubChem[2] |

| Exact Mass | 163.09598654 Da | PubChem[2] |

| Polar Surface Area | 66.8 Ų | PubChem[2] |

| Heavy Atom Count | 9 | PubChem[2] |

| Complexity | 107 | PubChem[2] |

Toxicological Data (from Monobutyl Phosphate)

No specific toxicological data for this compound is available. The data presented below is for the non-deuterated form, Monobutyl Phosphate (MBP), and is intended to serve as a guideline. It is often found in a mixture with Dibutyl Phosphate (DBP).

| Toxicity Endpoint | Value | Species | Notes | Source |

| Acute Oral LD50 | > 2000 mg/kg bw | Rat | For a mixture of Butyl Phosphate (BP) containing MBP. | NICNAS[3] |

| Acute Oral LD50 | > 4640 mg/kg bw | Sprague Dawley Rat | For MBP; clinical sign was acute depression. | NICNAS[3] |

| Acute Dermal LD50 | > 2000 mg/kg bw | Rabbit | For BP; clinical signs included edema, erythema, eschar, necrosis. | NICNAS[3] |

| Acute Inhalation LC50 | > 20.28 mg/L (4h) | Rat | For BP (aerosol); no mortality or clinical signs of toxicity reported. | NICNAS[3] |

Health Hazard Information:

-

Monobutyl Phosphate is considered a strong acid and is expected to be corrosive.[3]

-

It is classified as causing severe skin burns and eye damage.[4]

-

Some safety data sheets for mixtures containing Monobutyl Phosphate indicate it is suspected of causing cancer.[5][6][7]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following summarizes the methodology from an acute oral toxicity study on the non-deuterated analogue.

OECD TG 401 (similar) - Acute Oral Toxicity Study in Rats:

-

Test Substance: Monobutyl Phosphate (MBP).

-

Species: Sprague Dawley rats.

-

Dosage: A single dose of >4640 mg/kg body weight was administered.

-

Observation: Animals were observed for clinical signs of toxicity and mortality.

-

Results: 3 out of 5 rats survived this dose. The only reported clinical sign of toxicity was acute depression.[3]

Safety and Handling

Recommended Storage: Store at 2-8°C in a refrigerator, under an inert atmosphere. The compound is hygroscopic.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Incompatible Materials:

Hazardous Decomposition Products:

-

Carbon monoxide (CO), Carbon dioxide (CO2), and Oxides of phosphorus.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling procedures, as well as the relationship between the deuterated and non-deuterated forms of Monobutyl Phosphate.

Caption: General safe handling workflow for this compound.

Caption: First aid workflow for exposure to this compound.

Caption: Relationship between this compound and its data source.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.it [fishersci.it]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Monobutyl Phosphate-d9: A Technical Guide to its Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyl phosphate-d9 (MBP-d9) is the deuterated analog of monobutyl phosphate (B84403) (MBP). MBP is a metabolite of the industrial chemical tributyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and solvent.[1] Due to the widespread use of TBP, there is a growing need to monitor human and environmental exposure by measuring its metabolites, such as MBP, in various biological and environmental matrices. MBP-d9, with a molecular weight of 163.16 g/mol , serves as an ideal internal standard for quantitative analysis of MBP using isotope dilution mass spectrometry.[2] Its chemical and physical properties are nearly identical to MBP, but its increased mass allows for clear differentiation in mass spectrometry, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.

Core Applications: Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of the non-deuterated MBP in complex matrices such as urine, plasma, and environmental water samples. The use of a stable isotope-labeled internal standard like MBP-d9 is crucial for mitigating matrix effects, which can cause ion suppression or enhancement, and for correcting for losses during sample preparation.[3]

Data Presentation: Performance of MBP Quantification using Deuterated Internal Standards

While specific quantitative data for the use of this compound is not extensively published, the following tables summarize typical performance parameters for the quantification of similar analytes using analogous deuterated internal standards. These values provide a benchmark for what can be expected when developing and validating an analytical method using MBP-d9.

Table 1: Typical LC-MS/MS Method Parameters for Organophosphate Metabolite Analysis

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy/Recovery | 85 - 115% |

Table 2: Example Quantitative Performance in Different Matrices

| Matrix | Analyte | Internal Standard | Recovery (%) | LOD (ng/mL) | Reference |

| Milk Powder | Organophosphate Esters | tri-n-butyl phosphate-d27 | 73.5 - 110.2 | 0.1 - 0.25 µg/kg | [4] |

| Water | Organophosphate Esters | - | 58.6 - 116.2 | 1 - 35 ng/L | [5] |

| Rat Plasma | Monobutyl Phthalate | Monobutyl Phthalate-d4 | > 90% | ~1 ng/mL | |

| Urine | Dialkyl Phosphates | Isotopic Analogues | Not specified | 3 - 6 ng/mL | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a deuterated internal standard like this compound for the quantification of its non-deuterated analog.

Protocol 1: Quantification of Monobutyl Phosphate in Human Urine by LC-MS/MS

This protocol is adapted from methods used for the analysis of other organophosphate metabolites in urine.

1. Materials and Reagents:

-

Monobutyl phosphate (MBP) analytical standard

-

This compound (MBP-d9) internal standard

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine samples

2. Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

To a 1 mL aliquot of urine, add 10 µL of a 1 µg/mL solution of MBP-d9 in methanol.

-

Vortex the sample for 10 seconds.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water.

-

Elute the analytes with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), negative mode

-

MRM Transitions:

-

MBP: Precursor ion > Product ion (to be determined empirically)

-

MBP-d9: Precursor ion > Product ion (to be determined empirically)

-

Protocol 2: Quantification of Monobutyl Phosphate in Environmental Water Samples

This protocol is a general guideline for the analysis of organophosphate esters in water.[5]

1. Materials and Reagents:

-

MBP and MBP-d9 standards

-

LC-MS grade solvents

-

SPE cartridges (e.g., ENVI-18)

-

Water samples (e.g., river water, wastewater)

2. Sample Preparation:

-

Filter water samples through a 0.45 µm filter.

-

To a 100 mL aliquot of the filtered water sample, add 100 µL of a 1 µg/mL solution of MBP-d9.

-

Condition an SPE cartridge with 6 mL of dichloromethane (B109758), followed by 6 mL of acetonitrile, and finally 6 mL of ultrapure water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 6 mL of ultrapure water.

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the analytes with 6 mL of a 25% dichloromethane in acetonitrile solution.

-

Evaporate the eluate and reconstitute as described in Protocol 1.

3. LC-MS/MS Conditions:

-

Similar to those described in Protocol 1, with potential modifications to the gradient to optimize for the specific matrix.

Mandatory Visualizations

Caption: Experimental workflow for MBP quantification in urine.

Caption: Experimental workflow for MBP quantification in water.

Biological Signaling Pathways

Current scientific literature does not indicate a specific signaling pathway directly initiated or modulated by monobutyl phosphate. The biological relevance of MBP is primarily understood in the context of being a metabolite of TBP and a biomarker of exposure. General phosphate signaling pathways are well-characterized and involve inorganic phosphate in fundamental cellular processes.[7][8] However, there is no evidence to suggest that MBP, as an organophosphate monoester, plays a direct role in these pathways. Therefore, a diagram illustrating a specific signaling pathway for monobutyl phosphate would be speculative at this time. The primary utility of MBP-d9 remains firmly in the realm of analytical chemistry for accurate exposure assessment.

References

- 1. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ultra-performance liquid chromatography tandem mass spectrometry for the rapid simultaneous analysis of nine organophosphate esters in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning. | Semantic Scholar [semanticscholar.org]

- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Monobutyl Phosphate-d9: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of monobutyl phosphate-d9 in organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents qualitative solubility information based on the properties of its non-deuterated analogue, monobutyl phosphate (B84403). Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise quantitative data for their specific applications.

Core Concepts in Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Monobutyl phosphate possesses both a polar phosphate group and a nonpolar butyl group, giving it an amphiphilic character. This structure allows for varying degrees of solubility in a range of organic solvents.

Data Presentation: Qualitative Solubility

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The phosphate group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polar nature of the solvent can interact with the polar phosphate head.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar solvent capable of solvating both the polar and, to some extent, the nonpolar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents does not favorably interact with the highly polar phosphate group. |

| Chlorinated | Dichloromethane | Slightly to Sparingly Soluble | Offers intermediate polarity that may provide some solubility. |